Home > Products > Screening Compounds P93505 > N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide - 292066-48-9

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide

Catalog Number: EVT-2910638
CAS Number: 292066-48-9
Molecular Formula: C20H13ClN2O2S
Molecular Weight: 380.85
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzamide (BTHPB)

Compound Description: N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzamide (BTHPB) is an excited state intramolecular proton transfer (ESIPT) compound exhibiting aggregation-induced emission enhancement (AIEE). [] Its emission efficiency reaches 0.27 in aggregates. [] Studies suggest that restricted rotation between the two subunits involved in ESIPT, occurring in aggregated states, primarily contributes to the AIEE effect. []

Relevance: N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzamide (BTHPB) is structurally very similar to the target compound, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide. Both compounds share the same core structure, consisting of a benzothiazole ring linked to a hydroxyphenyl group through an amide bond. The key difference lies in the substitution on the benzamide ring: BTHPB has an unsubstituted phenyl ring, while the target compound has a 2-chlorobenzamide moiety. This minor structural modification could potentially affect the compounds' AIEE properties and biological activities.

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)anthracene-9-carboxamide

Compound Description: N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)anthracene-9-carboxamide is another ESIPT compound showcasing prominent AIEE characteristics, with a high solid-state fluorescence quantum efficiency of 78.1%. [] Unlike related phenyl carboxamide derivatives, its AIEE mechanism primarily arises from J-aggregation and restricted cis-trans tautomerization in the keto excited state, rather than solely from TICT (twisted intramolecular charge transfer) restriction. [] N···π interactions drive this J-aggregation, as observed in single crystal analysis. [] This compound enabled the development of a stable non-doped organic light-emitting diode (OLED) with high color purity and low efficiency roll-off. []

Relevance: N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)anthracene-9-carboxamide shares the same benzothiazole-hydroxyphenyl core structure as the target compound, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide. The key difference lies in the substitution on the amide group: this compound has an anthracene-9-carboxamide moiety, while the target compound has a 2-chlorobenzamide group. This difference significantly alters the molecule's size and electronic properties, leading to distinct AIEE mechanisms and potential applications in OLEDs. [] (https://www.semanticscholar.org/paper/fdfc8c8d09b774d9e15aaeea2ab337f97802d7f1)

4-(Benzo[d]thiazol-2-yl)aniline (BTA) and its derivatives

Compound Description: 4-(benzo[d]thiazol-2-yl)aniline (BTA) and its derivatives, including those with urea, thiourea, sulfonamide, triazole, and triazine linkers, were investigated for their ability to reduce protein misfolding. [] While BTA itself did not show significant activity, several of its derivatives exhibited promising anti-oligomer and anti-fibril activities against proteins like transthyretin, α-synuclein, and tau. []

5-nitro-1,2-benzothiazol-3-amine (5-NBA) and its derivatives

Compound Description: 5-nitro-1,2-benzothiazol-3-amine (5-NBA) emerged as a potent anti-oligomer compound, effectively reducing the oligomerization of prone-to-aggregate proteins like transthyretin, α-synuclein, and tau at low micromolar concentrations. [] Its derivatives were also explored, but none demonstrated improved potency compared to 5-NBA. [] Notably, 5-NBA successfully inhibited the formation of inclusions in M17D neuroblastoma cells expressing inclusion-prone αS-3K::YFP, showcasing its potential in mitigating protein aggregation-related diseases. []

Relevance: 5-nitro-1,2-benzothiazol-3-amine (5-NBA) shares the benzothiazole core structure with the target compound, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide. The main differences lie in the position of the amine group (3-amine in 5-NBA versus 2-amine in the target compound) and the presence of a nitro group at the 5-position in 5-NBA. These structural variations likely contribute to the distinct anti-oligomer activities observed for 5-NBA compared to the target compound. [] (https://www.semanticscholar.org/paper/1166d9856a1a57ce8a0e148709d77215358a9ef0)

Bicyclic dioxetanes bearing a 4-(benzothiazol-2-yl)-3-hydroxyphenyl moiety (3a-d)

Compound Description: These bicyclic dioxetanes (3a-d) decompose in aprotic polar solvents like N-methylpyrrolidone (NMP) or DMF at 50-100 °C, producing keto esters and emitting bright light. [] This solvent-promoted decomposition (SPD) exhibits chemiluminescence properties similar to those observed in base-induced decomposition (BID), suggesting an intramolecular charge-transfer-induced decomposition (CTID) mechanism. [] Interestingly, while both SPD and BID involve CTID, their enthalpy and entropy of activation differ, highlighting the unique role of solvent interactions in SPD. []

Relevance: These bicyclic dioxetanes share the benzothiazole-hydroxyphenyl moiety with the target compound, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide. The presence of the bicyclic dioxetane ring system in these compounds introduces a reactive functionality, contributing to their unique solvent-promoted decomposition and chemiluminescence properties, which are not observed in the target compound lacking this structural feature.

(1,10-Phenanthroline)copper(II) Complexes with Isonitroso-(4-methylthiazol-2-yl)acetamide and Isonitroso-(4-methylthiazol-2-yl)-(benzothiazol-2-yl)methanide

Compound Description: These copper complexes, containing ligands derived from isonitroso-(4-methylthiazol-2-yl)acetamide and isonitroso-(4-methylthiazol-2-yl)(benzothiazol-2-yl)methanide, showcase interesting intramolecular S---O interactions. [] X-ray diffraction studies revealed short contacts between nitroso oxygen atoms and thiazole sulfur atoms in both complexes, suggesting strong intraligand interactions. [] These interactions might influence the complexes' stability and reactivity.

Relevance: While the ligands in these copper complexes don't precisely match the target compound, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide, they highlight the potential for interactions involving the sulfur atom in the benzothiazole ring. The presence of the thiazole ring in these complexes, alongside the benzothiazole ring in one of the ligands, emphasizes the significance of thiazole-containing compounds within this research context. [] (https://www.semanticscholar.org/paper/ae220805f4c540221ee6834bf58b257c6e0d2f1c)

1,3-Disubstituted Benzazepines

Compound Description: 1,3-Disubstituted benzazepines represent a novel series of potent and selective non-peptide neuropeptide Y (NPY) Y1 receptor antagonists. [] Compound 21 within this series, featuring an isopropylurea group at R1 and a 3-(benzothiazol-6-yl)urea group at R3, demonstrated particularly high affinity for the Y1 receptor (Ki = 5.1 nM). [] This compound effectively inhibited Y1 receptor-mediated activities, including calcium influx and histamine release, showcasing its potential therapeutic value for NPY-related conditions. []

Relevance: While 1,3-disubstituted benzazepines lack the central benzothiazole-hydroxyphenyl core structure found in the target compound, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide, they incorporate a benzothiazole moiety as part of the R3 substituent in compound 21. [] This inclusion emphasizes the potential for benzothiazole-containing compounds to exhibit diverse biological activities, ranging from AIEE effects to NPY Y1 receptor antagonism. [] (https://www.semanticscholar.org/paper/ece6cd1d41408f970b11fdac7f4bdafb4f87d4b4)

1,3,4-oxadiazole Derivatives of Nalidixic Acid and their Copper Complexes

Compound Description: These 1,3,4-oxadiazole derivatives, synthesized from nalidixic acid hydrazide and various substituted benzaldehydes, were designed to explore their potential antimicrobial activity. [] Their corresponding copper complexes were also prepared and evaluated for biological activity. []

N-(substituted-2H-1,3-benzoxazin-3(4H)-yl)pyridine-4-carboxamides

Compound Description: This series of compounds, incorporating isoniazid and substituted salicylaldehydes, exhibited notable antibacterial, antifungal, and anti-tuberculosis activities. [] Compound 5a within this series demonstrated potent activity against E. coli and A. flavus, comparable or superior to the reference drugs Gentamycin and Fluconazole, respectively. [] Compound 5d exhibited potent anti-tuberculosis activity, surpassing the reference drug Ciprofloxacin. []

Relevance: N-(substituted-2H-1,3-benzoxazin-3(4H)-yl)pyridine-4-carboxamides do not directly resemble the target compound, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide, but highlight the significance of heterocyclic compounds with potential medicinal applications in the provided research context. While the specific heterocyclic rings differ, both research areas focus on the synthesis and evaluation of novel heterocyclic compounds for treating infectious diseases. [] (https://www.semanticscholar.org/paper/99b1214e7688947c8fea4045b929c3a923ff093d)

Properties

CAS Number

292066-48-9

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide

Molecular Formula

C20H13ClN2O2S

Molecular Weight

380.85

InChI

InChI=1S/C20H13ClN2O2S/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-17(24)14(11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25)

InChI Key

BAQYFCMBWDOZQZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.